Ethyl 5-hydroxypyrazolo[1,5-A]pyrimidine-2-carboxylate
Overview
Description
Ethyl 5-hydroxypyrazolo[1,5-A]pyrimidine-2-carboxylate is a chemical compound with the CAS Number: 1363405-50-8 . It has a molecular weight of 207.19 . The compound is typically stored at room temperature and appears as a pale-yellow to yellow-brown solid .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds have been synthesized through various methods. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9N3O3/c1-2-15-9(14)6-5-7-10-8(13)3-4-12(7)11-6/h3-5H,2H2,1H3,(H,10,13)
. This code provides a standard way to encode the compound’s molecular structure and formula.
Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found, related compounds have been involved in various reactions. For example, a variety of novel disubstituted 2-(alkynyl, aryl, and arylamine)-6-alkynylpyrazolo[1,5-A]pyrimidine derivatives were prepared via sequential site-selective cross-coupling reactions .
Physical and Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 207.19 . The compound is typically stored at room temperature .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
One of the primary scientific applications of Ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate is in the synthesis of novel heterocyclic compounds. For instance, the compound has been utilized in the development of pyrazolo[4,3-d]pyrimidines through a synthetic method that involves the reaction with diethyl oxaloacetate and ethyl acylpyruvates (H. Takei, N. Yasuda, H. Takagaki, 1979). Additionally, research on the cyclisation of ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxo-propionates with various amines has led to the formation of polyfluoroalkylated dihydroazolo[1,5-a]pyrimidines, showcasing the compound's reactivity and its utility in creating complex structures with potential biological activities (M. V. Goryaeva et al., 2009).
Potential in Biological Activities
This compound derivatives have shown promise in various biological applications. For example, the synthesis and X-ray analysis of certain derivatives have provided insights into their potential structural properties for biological applications (J. P. Clayton et al., 1980). Moreover, these compounds have been implicated in the regioselective synthesis of pyrazolo[1,5-a]pyrimidine derivatives, which are of interest due to their potential as benzodiazepine receptor ligands, highlighting their significance in medicinal chemistry (F. Bruni et al., 1994).
Safety and Hazards
Future Directions
While specific future directions for Ethyl 5-hydroxypyrazolo[1,5-A]pyrimidine-2-carboxylate were not found, related compounds, such as triazole-pyrimidine hybrids, have potential applications in neuroprotection and anti-neuroinflammatory agents . This suggests that this compound could also have potential applications in these areas.
Mechanism of Action
Mode of Action
It is known that the compound is involved in site-selective cross-coupling reactions . The compound interacts with its targets through a regio-controlled Sonogashira-type coupling . This process involves careful adjustment of the coupling conditions, followed by the subsequent introduction of alkynyl, aryl, or arylamine groups .
Biochemical Pathways
The compound is known to be involved in site-selective cross-coupling reactions , which could potentially impact various biochemical pathways
Properties
IUPAC Name |
ethyl 5-oxo-4H-pyrazolo[1,5-a]pyrimidine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-2-15-9(14)6-5-7-10-8(13)3-4-12(7)11-6/h3-5H,2H2,1H3,(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIVQOCMICUUQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2C=CC(=O)NC2=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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